5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole
Description
5-(2-Fluoro-5-methylphenyl)-2,3-dihydro-1H-indole is a bicyclic heteroaromatic compound featuring a dihydroindole core substituted with a 2-fluoro-5-methylphenyl group. This structure combines the indoline scaffold—a partially saturated indole derivative—with halogen and alkyl substituents, which are known to modulate electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c1-10-2-4-14(16)13(8-10)11-3-5-15-12(9-11)6-7-17-15/h2-5,8-9,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXVYQAEVXOPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC3=C(C=C2)NCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable indole precursor.
Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like toluene or dimethylformamide (DMF).
Reaction Steps: The process may include steps like halogenation, coupling reactions, and cyclization to form the indoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the functional groups on the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indoline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indoline ring.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including 5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole. These compounds demonstrate significant cytotoxic effects against various cancer cell lines, such as colon (HCT-116) and breast cancer cells (MCF7). The mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as those involving Src family kinases .
Case Study: Cytotoxic Evaluation
In a study assessing the cytotoxic effects of several indole derivatives, this compound was evaluated for its potency against HT-29 (human colon adenocarcinoma) and MCF7 cells. The compound exhibited a notable IC50 value under 10 µM, indicating strong antiproliferative activity. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the indole scaffold could enhance potency and selectivity against cancer cells .
Inhibition of Monoacylglycerol Lipase (MAGL)
Potential as a MAGL Inhibitor
The compound has been investigated for its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL can elevate levels of 2-arachidonoylglycerol (2-AG), which has anti-inflammatory properties. Compounds similar to this compound have shown promising results in inhibiting MAGL activity with IC50 values around 17.8 nM .
Implications for Pain Management
The modulation of endocannabinoid levels through MAGL inhibition presents therapeutic opportunities for managing pain and inflammation. This application is particularly relevant in chronic pain conditions where traditional analgesics may be ineffective or have significant side effects.
Structure-Activity Relationship Studies
Importance of Substituents
The efficacy of this compound is significantly influenced by its substituent groups. SAR studies indicate that varying the position and nature of substituents on the indole ring can optimize biological activity. For instance, modifications leading to enhanced hydrogen bonding interactions with biological targets have been shown to improve potency in both anticancer and enzymatic inhibition contexts .
| Compound | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | <10 | Effective against HT-29 and MCF7 |
| Similar Indole Derivative | MAGL Inhibition | 0.0178 | Significant inhibition observed |
Mechanism of Action
The mechanism of action of 5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain receptors, while the indoline ring can interact with various enzymes and proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Fluorinated Indole Derivatives
5-Fluoro-2,3-Dihydro-1H-Indole Hydrochloride (CAS 1013398-57-6) :
- 5-Ethoxy-6-Fluoro-2,3-Dihydro-1H-Indole (CAS 1529438-61-6): Molecular Formula: C₁₀H₁₂FNO .
Aryl-Substituted Indoles
- N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide: Synthesis: Prepared via sodium ethoxide-mediated coupling of ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO . Physical Properties: Melting point 249–250°C; Rf = 0.67 (CHCl₃/MeOH, 94:6) . Key Differences: The benzoylphenyl carboxamide group introduces hydrogen-bonding capacity, contrasting with the non-polar methyl group in the target compound.
- 5-Fluoro-3-(2-(4-(4-Fluorophenyl)-1H-1,2,3-Triazol-1-yl)ethyl)-1H-Indole (5e): Synthesis: Click chemistry using CuI catalysis (22% yield) .
Sulfonyl and Sulfonamide Derivatives
- 5-(Methylsulfonyl)-2,3-Dihydro-1H-Indole: Synthesis: Reacted with 4,6-dichloropyrimidine in ethanol under reflux . Key Differences: Sulfonyl groups increase electrophilicity and may influence receptor selectivity in medicinal chemistry applications.
Physicochemical and Spectral Properties
Melting Points and Solubility
- N-(4-Benzoylphenyl)-5-Fluoroindole-2-Carboxamide : MP 249–250°C .
- 5-Ethoxy-6-Fluoro-Dihydroindole : Likely lower MP due to ethoxy flexibility vs. rigid methylphenyl .
Spectroscopic Data
- ¹H NMR Shifts :
- ¹⁹F NMR : Fluorophenyl groups show distinct shifts depending on substitution pattern (e.g., δ -115 to -120 ppm for para-fluorine) .
Biological Activity
5-(2-fluoro-5-methylphenyl)-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the fluorine atom at the 2-position of the phenyl ring is significant for its biological activity, influencing both metabolic stability and binding affinity to biological targets.
Biological Activities
-
Anticancer Activity
- Several studies have indicated that indole derivatives exhibit potent anticancer properties. The introduction of fluorine in this compound enhances its efficacy against various cancer cell lines. For instance, fluorinated analogs have been shown to inhibit the growth of MCF-7 breast cancer cells effectively, demonstrating a promising therapeutic potential .
- Anti-inflammatory Effects
- Antimicrobial Activity
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A recent study examined the efficacy of various fluorinated indoles, including this compound, against multiple cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study 2: Mechanistic Insights
Research focusing on the molecular mechanisms revealed that the compound acts by inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression . This dual action enhances its potential as a chemotherapeutic agent.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the indole scaffold significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances potency by increasing lipophilicity and improving binding interactions with target proteins .
| Structural Modification | Effect on Activity |
|---|---|
| Fluorination at position 2 | Increased potency |
| Methyl substitution at position 5 | Enhanced selectivity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
